Physicochemical properties of (3-Ethyloxetan-3-yl)methanethiol
Physicochemical properties of (3-Ethyloxetan-3-yl)methanethiol
This guide provides an in-depth technical analysis of (3-Ethyloxetan-3-yl)methanethiol , a specialized dual-functional monomer bridging cationic and radical polymerization mechanisms.[1][2][3][4]
A Dual-Functional Monomer for Advanced Material Synthesis[1][2][3][4]
Executive Summary
(3-Ethyloxetan-3-yl)methanethiol (CAS 1202823-14-0) is a heterobifunctional molecule combining a strained oxetane ring (cationic polymerizable) with a primary thiol group (radical/nucleophilic reactive).[1][2][3][4] This unique architecture allows it to function as a "chemical bridge" in hybrid curing systems, overcoming the limitations of traditional single-mechanism resins.[4] It is particularly valued in the development of high-refractive-index optical coatings, low-shrinkage dental composites, and oxygen-insensitive UV-curable adhesives.[1][2][3][4]
Molecular Identification & Structural Analysis
The molecule is a derivative of the widely used 3-ethyl-3-hydroxymethyloxetane (TMPO), where the hydroxyl group is substituted by a thiol (mercaptan) moiety.[1][2][3][4]
| Parameter | Details |
| IUPAC Name | (3-Ethyloxetan-3-yl)methanethiol |
| Common Synonyms | 3-Ethyl-3-(mercaptomethyl)oxetane; EHOX-SH; 3-Mercaptomethyl-3-ethyloxetane |
| CAS Number | 1202823-14-0 |
| Molecular Formula | C₆H₁₂OS |
| Molecular Weight | 132.22 g/mol |
| SMILES | CCC1(CS)COC1 |
| Structure | 4-membered ether ring (oxetane) with a pendant ethyl and thiomethyl group at the C3 position.[1][2][3][4][5][6] |
Physicochemical Profile
The substitution of oxygen (hydroxyl) with sulfur (thiol) significantly alters the physical properties compared to the parent alcohol (TMPO). The presence of sulfur increases the refractive index and density while modifying the hydrogen-bonding network.[4]
| Property | Value / Description | Technical Context |
| Physical State | Colorless to pale yellow liquid | Low viscosity facilitates blending without reactive diluents.[1][2][3][4] |
| Odor | Characteristic Thiol (Pungent) | Requires handling in fume hoods; less volatile than methanethiol but distinct.[4] |
| Boiling Point | ~85–90 °C @ 4 mmHg (Predicted) | Slightly lower than the alcohol analog (96 °C) due to weaker S-H[1]···S hydrogen bonding compared to O-H[4]···O. |
| Density | ~1.04 – 1.06 g/mL | Higher than TMPO (1.02 g/mL) due to the higher atomic mass of sulfur. |
| Refractive Index ( | ~1.50 – 1.52 (Predicted) | Critical Feature: Significantly higher than TMPO (1.453) due to the high molar refraction of sulfur, making it ideal for optical resins. |
| Solubility | Organic Solvents (Chloroform, THF, Toluene) | Miscible with most acrylates, epoxies, and vinyl ethers. Limited water solubility.[4] |
| Flash Point | > 95 °C (Estimated) | Class IIIB Combustible Liquid.[4] |
Note: Experimental values for this specific CAS are rare in public literature; values are predicted based on group contribution methods and analogs (CAS 3047-32-3).[1][2][3][4]
Synthetic Pathway & Purity
The synthesis typically proceeds via the activation of the precursor alcohol, 3-ethyl-3-hydroxymethyloxetane (TMPO), followed by nucleophilic displacement with a sulfur source.[1][2][3][4]
Protocol: Thiolation of TMPO
-
Activation: React TMPO with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (Pyridine/TEA) at 0°C to form the sulfonate ester.[4]
-
Displacement: Treat the intermediate with Thiourea in refluxing ethanol to form the isothiouronium salt, or with Potassium Thioacetate (KSAc) followed by hydrolysis.
-
Preferred Route: The Thiourea route avoids strong bases that might degrade the oxetane ring.
-
-
Hydrolysis/Workup: The isothiouronium salt is hydrolyzed with mild alkali (NaHCO₃) to release the free thiol.
-
Purification: Vacuum distillation is mandatory to remove disulfide byproducts formed by oxidation.[4]
Reactivity & Mechanism: The "Dual-Cure" Advantage
(3-Ethyloxetan-3-yl)methanethiol is unique because it contains two orthogonal reactive groups that can be triggered sequentially or simultaneously.[1][2][3][4]
A. Cationic Ring Opening (Oxetane) [4][7]
-
Trigger: Cationic Photoinitiators (e.g., Iodonium/Sulfonium salts) + UV light.
-
Mechanism: The strained oxetane ring (strain energy ~107 kJ/mol) undergoes acid-catalyzed ring opening to form a polyether network.[1][4]
-
Advantage: Unlike epoxies, oxetanes exhibit faster propagation rates and are less sensitive to humidity.
B. Thiol-Ene / Thiol-Epoxy (Thiol) [1][2][3][4]
-
Trigger: Radical Initiators (Thiol-Ene) or Base Catalysts (Thiol-Epoxy).[1][2][3][4]
-
Mechanism: The thiol group acts as a chain transfer agent in radical polymerization (reducing oxygen inhibition) or as a nucleophile attacking epoxide rings.
-
Advantage: Reduces polymerization shrinkage and stress; creates uniform cross-linked networks (Step-Growth).[1][2][3][4]
Visualization: Orthogonal Polymerization Pathways
The following diagram illustrates how a single molecule participates in two distinct chemical networks.
[4]
Application Context
The primary utility of this monomer lies in high-performance material science where standard acrylates or epoxies fail.[1][4]
-
High Refractive Index (RI) Coatings:
-
The sulfur content boosts the RI of the cured film, making it essential for optical lenses , display coatings , and LED encapsulants .
-
-
3D Printing / Stereolithography (SLA/DLP):
-
Problem: Standard acrylate resins suffer from oxygen inhibition (sticky surfaces) and high shrinkage (warping).
-
Solution: Adding (3-Ethyloxetan-3-yl)methanethiol allows for a thiol-ene curing mechanism that is insensitive to oxygen and significantly reduces shrinkage stress via step-growth polymerization.[1][2][3][4]
-
-
Dental Composites:
Handling & Stability
-
Oxidation Risk: Like all thiols, this compound is susceptible to oxidation to form disulfides (dimers) upon exposure to air.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
-
Shelf Life: Approximately 6–12 months if properly sealed.[4]
-
Safety:
References
-
Chemical Identity: 1202823-14-0 (3-Ethyloxetan-3-yl)methanethiol.[1][2][3][4] ChemSrc. Link
-
Oxetane Chemistry: Crivello, J. V. (2016).[8] The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science.
-
Thiol-Ene Mechanism: Bowman, C. N., & Kloxin, C. J. (2012).[4] Covalent Adaptable Networks: Smart, Reconfigurable and Responsive Network Systems. Angewandte Chemie International Edition.
-
Parent Compound Data: 3-Ethyl-3-oxetanemethanol (CAS 3047-32-3).[1][2][3][4][6][9] PubChem.[4][5][10] Link[2][3]
-
Synthesis Protocol (Analogous): Reaction of 3-chloroacetylacetone with Thioureas. JOCPR. Link (General thiourea substitution method).[1]
Sources
- 1. CAS#:2172558-19-7 | 1-(1-Hydroxycyclohexyl)-3,3-dimethylcyclobutane-1-carboxylic acid | Chemsrc [m.chemsrc.com]
- 2. CAS#:2172558-19-7 | 1-(1-Hydroxycyclohexyl)-3,3-dimethylcyclobutane-1-carboxylic acid | Chemsrc [m.chemsrc.com]
- 3. CAS#:2172558-19-7 | 1-(1-Hydroxycyclohexyl)-3,3-dimethylcyclobutane-1-carboxylic acid | Chemsrc [m.chemsrc.com]
- 4. Oxt-101 | C6H12O2 | CID 76444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxetane-3-thiol | C3H6OS | CID 22973907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer [gmchemix.com]
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